molecular formula C12H9NO4 B2387781 7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde CAS No. 683268-08-8

7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde

Cat. No.: B2387781
CAS No.: 683268-08-8
M. Wt: 231.207
InChI Key: VWVPRWORPBEFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde is a chemical compound with the molecular formula C12H9NO4 and a molecular weight of 231.20 . It is used for research purposes .


Physical and Chemical Properties Analysis

The compound has a density of approximately 1.49 g/cm3 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis Techniques

An important application of this compound is in the synthesis of various heterocyclic compounds. The Friedländer condensation method has been used to synthesize 2-aryl-1,10-phenanthrolines from similar quinoline derivatives (Riesgo, Jin, & Thummel, 1996). Additionally, a series of quinoline-8-carbaldehydes, including this compound, have been synthesized via one-pot reactions and intramolecular cyclization (Gao, Zhao, Li, Yan, & Li, 2012).

Anticoagulant and Algicidal Activities

Compounds structurally related to 7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde have been evaluated for their anticoagulant activities. Some of these compounds showed inhibitory activity against blood coagulation factors Xa and XIa (Potapov et al., 2021). Additionally, novel quinoxalines derived from reactions involving quinoline N-oxides demonstrated good algicidal activities against certain algae species (Kim et al., 2000).

Electrochemical and Spectroscopic Characterization

Research into quinolinecarbaldehydes has extended to their electrochemical and spectroscopic characterization. Studies have revealed correlations between the chemical structure of these compounds and their reduction and oxidation potentials, providing insights into their electronic properties (Wantulok et al., 2020).

Antioxidant Properties

Quinolinecarbaldehyde derivatives have been synthesized and evaluated for their antioxidant activities. These studies have shown that some of these compounds exhibit significant antioxidant activities, which could be valuable in pharmaceutical and food industries (Zhang et al., 2013).

Novel Synthesis Routes

Novel synthetic routes to create compounds related to this compound have been explored. These include the synthesis of indoloquinolizines and related compounds, offering new pathways for creating complex heterocyclic structures (Bonjoch et al., 1997).

Anticancer and Antiviral Activities

Compounds structurally related to this quinoline derivative have been synthesized and evaluated for their potential anticancer and antiviral activities. This includes studies on thiopyrano[2,3-d]thiazole derivatives showing promising results against certain cancer cell lines and viruses (Lozynskyi et al., 2016).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s always important to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Properties

IUPAC Name

7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-6-8-3-7-4-10-11(17-2-1-16-10)5-9(7)13-12(8)15/h3-6H,1-2H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVPRWORPBEFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C=C(C(=O)NC3=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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